4-(4-Bromophenyl)-5-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Nucleophilic Addition: The oxazole ring can participate in nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazole derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-5-methyloxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of liquid crystalline materials and polymers with specific optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-methyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interfering with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but features an isoxazole ring and a hydroxy group, which can lead to different chemical and biological properties.
4-Bromobiphenyl: This compound has a similar bromophenyl group but lacks the oxazole ring, resulting in different reactivity and applications.
4-(4-Bromophenyl)thiazole: This compound has a thiazole ring instead of an oxazole ring, which can affect its electronic properties and reactivity.
Uniqueness
4-(4-Bromophenyl)-5-methyloxazole is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a methyl group on the oxazole ring
Properties
CAS No. |
176961-55-0 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-10(12-6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI Key |
ABGQBOOHSGASNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.